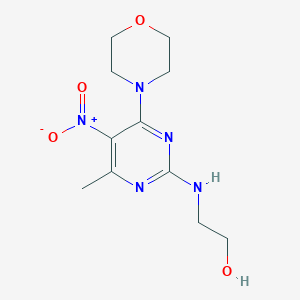

2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

Nitroso Transfer and Carcinogenesis

Research indicates that compounds similar to 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol, specifically alkylnitrosamino ethanols, show an efficient liver alcohol dehydrogenase catalyzed oxidation to their corresponding alpha-nitrosamino aldehydes. This reaction demonstrates the unusual property of facile transnitrosation to secondary amines like morpholine. These reactions play a significant role in understanding the biochemical pathways leading to carcinogenesis (Loeppky, Tomasik, & Kerrick, 1987).

Acentric Material Construction

The co-crystallization of aminopyridines with 4-nitrophenol, involving compounds structurally similar to 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol, has been used to create new acentric materials. These materials have potential applications in non-linear optics, as their structures facilitate hyperpolarizability, a key property for optical applications (Draguta et al., 2013).

Ruthenium Catalyzed Reduction

In the field of organic chemistry, the ruthenium-catalyzed reduction of nitroarenes using formic acid has been explored. This process, which includes the reduction of compounds analogous to 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol, is significant for synthesizing various aminoarenes, a crucial step in the development of numerous organic compounds (Watanabe et al., 1984).

Synthesis of 2H-Thiopyrans

Another application is seen in the synthesis of 2H-Thiopyrans. The reaction of certain amino derivatives with α-diazocarbonyl compounds in the presence of rhodium(II) acetate has been studied, showing the potential for creating structurally complex and functionalized compounds (Yamagata, Okabe, & Yamazaki, 2001).

Molecular and Supramolecular Structures

The study of symmetrically disubstituted aminopyrimidines and amino-5-nitrosopyrimidines, closely related to the chemical structure , has led to insights into the interplay of molecular, molecular-electronic, and supramolecular structures. This research has implications for the design of new materials and understanding of intermolecular interactions (Quesada et al., 2004).

Synthesis of Novel Compounds

Additionally, the compound has been utilized in synthesizing new chemical entities. For instance, the synthesis of dihydrotetrazolopyrimidine derivatives, which are important in medicinal chemistry, has been reported using a Biginelli reaction involving similar compounds (Suwito et al., 2018).

Chiral Moderator Synthesis

In pharmaceutical chemistry, the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 has been accomplished using a beta-amino alcohol derived from a process involving compounds similar to 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol (Kauffman et al., 2000).

Wirkmechanismus

Mode of Action

The presence of the morpholino group might enhance the compound’s ability to penetrate cellular membranes, thereby increasing its interaction with intracellular targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Eigenschaften

IUPAC Name |

2-[(4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O4/c1-8-9(16(18)19)10(15-3-6-20-7-4-15)14-11(13-8)12-2-5-17/h17H,2-7H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVQSGXXJDJLFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCCO)N2CCOCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B2894873.png)

![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)

![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide](/img/structure/B2894889.png)

![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/no-structure.png)

![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2894893.png)